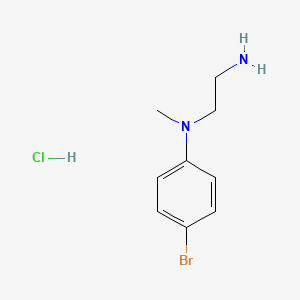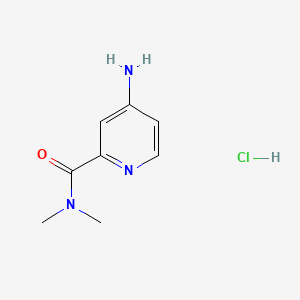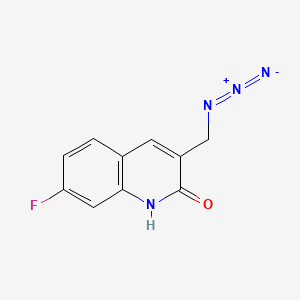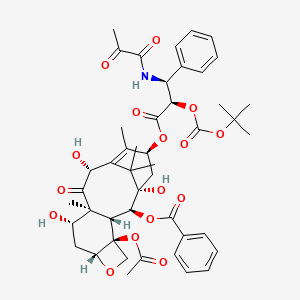
D-Ala-D-betaNal-Ala-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Ala-D-betaNal-Ala-OH is a synthetic peptide compound composed of three amino acids: D-alanine, D-beta-naphthylalanine, and alanine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Ala-D-betaNal-Ala-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, D-alanine, is attached to the resin.
Coupling of subsequent amino acids: D-beta-naphthylalanine and alanine are sequentially coupled to the growing peptide chain using coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine).
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
D-Ala-D-betaNal-Ala-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The peptide can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of aldehydes or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
D-Ala-D-betaNal-Ala-OH has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: this compound has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be utilized in the production of pharmaceuticals and as a research tool in various industrial applications.
作用机制
The mechanism of action of D-Ala-D-betaNal-Ala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural peptides and bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can affect various cellular pathways and processes, leading to the desired biological effects.
相似化合物的比较
Similar Compounds
D-Ala-D-Ala: A dipeptide composed of two D-alanine residues, commonly found in bacterial cell wall peptidoglycan.
D-Ala-D-betaNal: A dipeptide composed of D-alanine and D-beta-naphthylalanine, similar to D-Ala-D-betaNal-Ala-OH but lacking the third alanine residue.
Uniqueness
This compound is unique due to the presence of D-beta-naphthylalanine, which imparts distinct chemical and biological properties. This compound’s structure allows for specific interactions with molecular targets, making it valuable for research and potential therapeutic applications.
属性
分子式 |
C19H23N3O4 |
|---|---|
分子量 |
357.4 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C19H23N3O4/c1-11(20)17(23)22-16(18(24)21-12(2)19(25)26)10-13-7-8-14-5-3-4-6-15(14)9-13/h3-9,11-12,16H,10,20H2,1-2H3,(H,21,24)(H,22,23)(H,25,26)/t11-,12+,16-/m1/s1 |
InChI 键 |
AFLOMGLVDWDWMI-BFQNTYOBSA-N |
手性 SMILES |
C[C@H](C(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)N[C@@H](C)C(=O)O)N |
规范 SMILES |
CC(C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3R,4S,5S,6R)-2-[4-(2-hydroxyethyl)-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13451105.png)


![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonamide](/img/structure/B13451112.png)



![2-Amino-2-{6,6-difluorobicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride](/img/structure/B13451139.png)
![1-(6-butyl-7H-cyclopenta[f][1,3]benzodioxol-7-yl)-4-methylpiperazine;dihydrochloride](/img/structure/B13451145.png)



